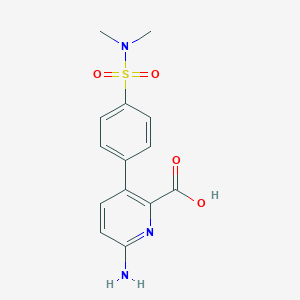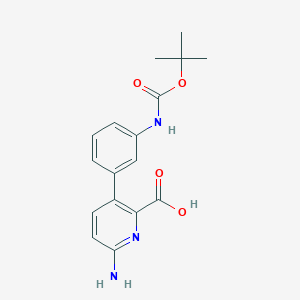![molecular formula C15H16N2O3S B6415974 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261908-85-3](/img/structure/B6415974.png)
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% (4-HPSP) is an organic compound with a molecular formula of C10H13NO3S and a molecular weight of 223.27 g/mol. It is a white solid with a melting point of 135-137 °C and a boiling point of 301-303 °C. 4-HPSP is a pyridine derivative and has been widely used in a variety of scientific research applications.
科学的研究の応用
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been widely used in scientific research applications, such as in the synthesis of novel organic compounds, as a reagent in organic synthesis, and as a starting material for the preparation of pharmaceuticals. 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has also been used in the synthesis of bioactive molecules, such as anti-cancer agents and other biologically active compounds.
作用機序
The mechanism of action of 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is still unknown, but it is believed to act as a ligand in the binding of small molecules to proteins. It is also believed to be involved in the formation of hydrogen bonds, as well as in the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO). It has also been found to be an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the metabolism of dopamine and norepinephrine. In addition, 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in lab experiments is its high purity level, which makes it ideal for use in a variety of scientific research applications. Additionally, 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in lab experiments is its cost, which can be quite high.
将来の方向性
Future research on 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and other biomedical fields. Additionally, further research should be conducted to determine the optimal concentrations and dosages of 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% for different types of experiments. Additionally, further research should be conducted to explore the potential of 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% as a therapeutic agent, as well as its potential interactions with other drugs and chemicals. Finally, further research should be conducted to examine the potential side effects of 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%, as well as its potential toxicity.
合成法
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can be synthesized via a two-step reaction. In the first step, pyrrolidinylsulfonyl chloride is reacted with 4-hydroxybenzaldehyde to form 4-hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine. In the second step, the product is purified to obtain 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% with 95% purity.
特性
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13-6-7-16-15(11-13)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHHCSQOYBKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692796 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine | |
CAS RN |
1261908-85-3 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)


![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)
![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)



![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415994.png)

![5-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416007.png)

